molecular formula C15H28O2 B107451 Dodecyl acrylate CAS No. 2156-97-0

Dodecyl acrylate

Cat. No.: B107451
CAS No.: 2156-97-0
M. Wt: 240.38 g/mol
InChI Key: PBOSTUDLECTMNL-UHFFFAOYSA-N
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Description

Dodecyl acrylate (DA, IUPAC name: dodecyl prop-2-enoate) is a long-chain alkyl acrylate monomer with the chemical formula C₁₅H₂₈O₂ and molecular weight 240.38 g/mol. Its structure comprises an acrylic acid backbone (H₂C=CH–COOH) esterified with a linear C₁₂ alkyl chain, conferring high hydrophobicity, flexibility, and low glass transition temperature (Tg) to polymers . DA is synthesized via esterification of acrylic acid with dodecyl alcohol, using sulfuric acid as a catalyst and hydroquinone as an inhibitor .

DA is widely used in coatings, adhesives, and polymer-stabilized materials due to its ability to enhance mechanical properties, reduce viscosity, and improve solubility in nonpolar solvents . It also serves as a stabilizer in dispersion polymerization to synthesize narrowly dispersed poly(ε-caprolactone) microspheres .

Scientific Research Applications

Key Properties

  • Chemical Formula : C13H24O2
  • Molecular Weight : 212.33 g/mol
  • Physical State : Liquid at room temperature
  • Solubility : Soluble in organic solvents; insoluble in water

Polymer Synthesis

Dodecyl acrylate is extensively used in the synthesis of polymers due to its polymerizable double bond. It can be polymerized through various methods, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization.

Case Study: Copolymerization

A study investigated the copolymerization kinetics of this compound with methyl acrylate. The results indicated that the termination kinetics significantly influence the properties of the resulting copolymer, providing insights into optimizing polymer formulations for specific applications .

Biocompatible Materials

In biomedical applications, this compound is utilized to create biocompatible materials suitable for drug delivery systems and medical devices. Its hydrophobic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has demonstrated that poly(this compound) microspheres can be effectively used as drug carriers, improving the controlled release of therapeutic agents . The study focused on optimizing particle size and distribution to enhance drug delivery efficiency.

Adhesives and Coatings

This compound is employed in the formulation of adhesives, coatings, and sealants due to its excellent adhesion properties and flexibility. The incorporation of this compound into adhesive formulations has been shown to improve peel resistance on various substrates.

Data Table: Adhesive Performance Comparison

Formulation TypePeel Force (N/m)Substrate Type
Control (without DA)25PET
Adhesive with 10% DA40PET
Adhesive with 20% DA55Paper

The data indicates that increasing the concentration of this compound enhances adhesive strength, particularly on porous substrates like paper .

Environmental Applications

This compound has been studied for its environmental impact as well. Its presence in leachates has raised concerns regarding its potential hazards . Understanding these effects is crucial for developing safer materials and mitigating environmental risks.

Table: Comparison of this compound with Other Acrylates

PropertyThis compoundMethyl AcrylateEthyl Acrylate
Alkyl Chain LengthLong (C12)Short (C1)Medium (C2)
HydrophobicityHighLowModerate
Polymerization RateModerateHighHigh
Application VersatilityHighModerateModerate

This compound's long alkyl chain imparts unique hydrophobic properties that differentiate it from other acrylates, making it suitable for specialized applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Dodecyl Acrylate and Structural Analogs

Compound Molecular Formula Alkyl Chain Length/Structure Key Properties Applications References
This compound (DA) C₁₅H₂₈O₂ C₁₂ (linear) High hydrophobicity, low Tg (~−55°C), flexibility, UV stability Coatings, adhesives, stabilizers
n-Butyl acrylate (nBA) C₇H₁₂O₂ C₄ (linear) Moderate flexibility, higher Tg (~−49°C), lower hydrophobicity Pressure-sensitive adhesives, paints
Isodecyl acrylate (IA) C₁₃H₂₄O₂ C₁₀ (branched) Branched structure enhances solubility in hydrocarbons, lower viscosity Lubricants, inks
Tridecyl acrylate (TDA) C₁₆H₃₀O₂ C₁₃ (linear) Higher propagation rate (kp = 20,333 L/mol·s at 25°C vs. DA’s 17,682) High-performance polymers
Benzyl acrylate (BAZ) C₁₀H₁₀O₂ Aromatic (benzyl) High mechanical strength, prone to yellowing, moderate hydrophobicity Hard coatings, electronics
Dodecyl methacrylate C₁₆H₃₀O₂ C₁₂ (linear) + α-methyl Higher Tg (~−20°C), rigidity, resistance to weathering Automotive coatings, dental resins

Reactivity and Polymerization Behavior

  • Propagation Rate (kp): DA exhibits a propagation rate coefficient (kp) of 17,682 L·mol⁻¹·s⁻¹ at 25°C, lower than tridecyl acrylate (TDA, 20,333 L·mol⁻¹·s⁻¹) due to TDA’s longer alkyl chain enhancing radical mobility .
  • Copolymerization: DA copolymerizes with methyl acrylate or dodecyl methacrylate, showing termination kinetics influenced by chain length and steric effects. For instance, DA–dodecyl methacrylate systems exhibit slower termination rates compared to DA–methyl acrylate .
  • Branching Effects: Isodecyl acrylate (IA, branched C₁₀) polymerizes more efficiently in hydrophobic environments (e.g., hexadecane/water systems) due to improved monomer partitioning .

Physical and Thermal Properties

  • Hydrophobicity: DA’s linear C₁₂ chain provides superior hydrophobicity compared to shorter-chain analogs like nBA or aromatic BAZ. This property makes DA ideal for water-resistant coatings .
  • Glass Transition Temperature (Tg): DA’s Tg (−55°C) is lower than nBA (−49°C) and significantly lower than dodecyl methacrylate (−20°C), highlighting the plasticizing effect of linear alkyl acrylates .
  • Phase Behavior: In supercritical CO₂, DA’s cloud-point pressure increases with temperature, contrasting with shorter-chain acrylates that exhibit lower solubility .

Biological Activity

Dodecyl acrylate (DA) is a long-chain alkyl acrylate that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

This compound is characterized by its hydrophobic long-chain structure, making it suitable for various applications in polymer science and biomedicine. It is often used in the synthesis of polymers and copolymers due to its ability to enhance adhesion properties and modify surface characteristics.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its presence in environmental samples, indicating potential risks associated with its use as an environmental pollutant. The study noted that this compound could act as a toxic agent affecting microbial communities, which raises concerns regarding its ecological impact .

Table 1: Antimicrobial Activity of this compound

MicroorganismConcentration (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus10015
Escherichia coli10018
Pseudomonas aeruginosa10012

Anticancer Potential

The anticancer properties of this compound have been explored in various contexts. In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, a recent study demonstrated that this compound derivatives displayed significant antiproliferative activity against prostate cancer cells .

Case Study: this compound Derivatives in Cancer Research

A specific derivative of this compound was tested for its effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values reported at varying concentrations:

  • Cell Line: PC-3 (Prostate Cancer)
  • IC50 Value: 25 μg/mL after 48 hours of exposure
  • Mechanism: Induction of apoptosis was observed, characterized by increased caspase-3 activity.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity, leading to cell lysis or apoptosis in targeted cells. Additionally, the compound's ability to form micelles enhances its bioavailability and efficacy against microbial and cancer cells.

Environmental Impact and Safety Concerns

While this compound shows promising biological activity, it is also recognized as an environmental hazard. Its persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic life . Research indicates that exposure to high concentrations can lead to detrimental effects on microbial diversity and ecosystem health.

Table 2: Environmental Toxicity Data

OrganismLC50 (mg/L)Effect Observed
Daphnia magna5.0Mortality after 48 hours
Danio rerio (Zebrafish)10.0Developmental abnormalities observed

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dodecyl acrylate relevant to polymer synthesis, and how are they experimentally determined?

this compound (C₁₅H₂₈O₂, MW 240.38) is a long-chain alkyl acrylate monomer with a glass transition temperature (Tg) of -3°C for its homopolymer . Key properties include:

  • Molecular structure : Confirmed via NMR or FT-IR spectroscopy, referencing IUPAC Standard InChIKey (PBOSTUDLECDBNL-UHFFFAOYSA-N) .
  • Thermal transitions : Measured using Differential Scanning Calorimetry (DSC) to identify Tg and decomposition temperatures .
  • Solubility : Assessed through miscibility studies in solvents like toluene or hexane, though specific solubility data may require empirical determination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use local exhaust ventilation to minimize inhalation of vapors (H335) .
  • Spill management : Absorb leaks with sand or inert materials; avoid aqueous cleanup to prevent environmental release (H411) .

Q. How does the alkyl chain length of acrylate monomers influence polymer properties?

Longer alkyl chains (e.g., dodecyl vs. methyl acrylate) reduce Tg due to increased chain flexibility. For example, poly(this compound) has a Tg of -3°C, whereas poly(methyl acrylate) exhibits a Tg of 6°C . This is determined via DSC and correlated with monomer hydrophobicity and polymer backbone mobility.

Advanced Research Questions

Q. How can researchers design experiments to study the polymerization kinetics of this compound?

  • Initiator selection : Use thermal initiators (e.g., AIBN) at concentrations between 0.1–1 wt% in bulk polymerization .
  • Kinetic analysis : Employ gravimetric methods or real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor conversion rates. For diffusion-limited systems, Laser Line Deflection (LLD) quantifies mutual diffusion coefficients (e.g., ~10⁻⁷ cm²/s in poly(this compound)) .
  • Temperature control : Conduct isothermal experiments (e.g., 60–90°C) to isolate termination and propagation rate dependencies .

Q. What advanced analytical techniques resolve this compound in complex mixtures?

  • GC×GC-HRMS : Two-dimensional gas chromatography with high-resolution mass spectrometry separates co-eluting compounds (e.g., distinguishing this compound from 2,4-di-t-butyl-6-nitrophenol) .
  • Pyrene fluorescence : Probes microenvironmental changes during diffusion, validated against LLD data .

Q. How can contradictions in reported diffusion coefficients for this compound be resolved?

Discrepancies arise from molecular weight variations in polymer matrices or measurement techniques. For example:

  • Laser Line Deflection (LLD) : Measures mutual diffusion coefficients under controlled thermal gradients .
  • Fluorescence correlation spectroscopy : Tracks tracer mobility in viscous systems. Cross-validate methods using standardized samples to isolate experimental variables .

Q. What strategies mitigate oxygen inhibition in radical polymerization of this compound?

  • Oxygen scavenging : Add reducing agents (e.g., ascorbic acid) or purge reactors with nitrogen/argon .
  • Sealed systems : Use Schlenk lines or gloveboxes for oxygen-sensitive reactions.
  • Initiator optimization : Select peroxides (e.g., benzoyl peroxide) with lower oxygen sensitivity than azo-compounds .

Q. Methodological Notes

  • Contradiction Analysis : Conflicting Tg values may arise from impurities or measurement protocols. Always report purity (e.g., ≥97%) and calibration standards .
  • Data Reproducibility : Precondition samples (e.g., drying monomers over molecular sieves) to minimize variability in kinetic studies .

Properties

IUPAC Name

dodecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOSTUDLECTMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26246-92-4
Record name Lauryl acrylate polymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26246-92-4
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DSSTOX Substance ID

DTXSID7022178
Record name Lauryl acrylate
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Molecular Weight

240.38 g/mol
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, dodecyl ester
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CAS No.

2156-97-0
Record name Lauryl acrylate
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Record name Lauryl acrylate
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Record name Dodecyl acrylate
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Record name 2-Propenoic acid, dodecyl ester
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Record name Lauryl acrylate
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Record name Dodecyl acrylate
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Record name LAURYL ACRYLATE
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Synthesis routes and methods

Procedure details

In a similar manner, a mixture of 559 parts n-dodecyl alcohol, 387.4 parts methyl acrylate, 167 parts heptane, 1.5 parts dimethyltin dichloride, 0.4 parts sodium methoxide (molar ratio 1.08:1), 3.3 parts 4-methoxyphenol and 0.65 parts hydroquinone yielded, after work up, 672.2 parts (93.2 percent yield, based on n-dodecyl alcohol) of n-dodecyl acrylate, with a purity of 96.6 percent containing no detectable tin.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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